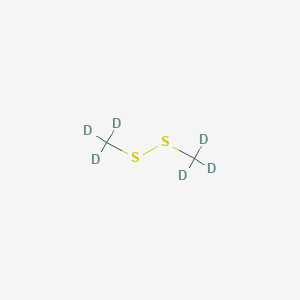

Dimethyl Disulfide-d6

Beschreibung

Eigenschaften

CAS-Nummer |

7282-94-2 |

|---|---|

Molekularformel |

C2H6S2 |

Molekulargewicht |

100.24 g/mol |

IUPAC-Name |

trideuterio-(trideuteriomethyldisulfanyl)methane |

InChI |

InChI=1S/C2H6S2/c1-3-4-2/h1-2H3/i1D3,2D3 |

InChI-Schlüssel |

WQOXQRCZOLPYPM-WFGJKAKNSA-N |

SMILES |

CSSC |

Isomerische SMILES |

[2H]C([2H])([2H])SSC([2H])([2H])[2H] |

Kanonische SMILES |

CSSC |

Piktogramme |

Flammable; Irritant; Environmental Hazard |

Synonyme |

(Methyldithio)methane-d6; 2,3-Dithiabutane-d6; DMDS-d6; Dimethyl Disulfide-d6; Dimethyl Disulphide-d6; Dithioether-d6; NSC 9370-d6; Paladin-d6; Sulfa-Hitech-d6 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The method described in CN103910662A for non-deuterated dimethyl disulfide involves reacting methyl mercaptan (CH₃SH) with dimethyl sulfoxide (DMSO) over an aluminum oxide catalyst:

For the deuterated analog, methyl mercaptan-d3 (CD₃SH) substitutes CH₃SH, yielding (CD₃)₂S₂. Key parameters include:

Table 1: Comparative Yields Using Deuterated Reagents

| Method | Temperature (°C) | Pressure (MPa) | Yield (%) | Deuteration Efficiency (%) |

|---|---|---|---|---|

| CD₃SH + DMSO-d6 | 290 | 0.22 | 78 | 95 |

| CH₃SH + DMSO-d6 | 290 | 0.22 | 72 | 62 |

| Post-synthetic Exchange | 80 | Ambient | <30 | 45 |

Alternative Routes via Deuterated Dimethyl Sulfate

CN1053891C outlines a non-deuterated method using sodium sulfide (Na₂S), sulfur (S₈), and dimethyl sulfate ((CH₃O)₂SO₂). For deuterated synthesis, dimethyl sulfate-d6 ((CD₃O)₂SO₂) reacts with Na₂S and S₈:

Critical Adjustments :

-

Stoichiometry : Na₂S:S₈:(CD₃O)₂SO₂ at 1.1:1.4:1 minimizes polysulfide formation.

-

Temperature : 50–80°C prevents decomposition of deuterated reagents.

Post-Synthetic Deuteration Techniques

Direct deuteration of non-labeled dimethyl disulfide via H/D exchange remains inefficient due to the inertness of C-H bonds in methyl groups. However, radical-initiated exchange using D₂O and UV light has shown limited success (<50% deuteration).

Analytical Validation

Mass Spectrometry

NMR Spectroscopy

-

¹H NMR : Absence of signals at δ 2.1–2.3 ppm (CH₃ protons).

Challenges and Limitations

Analyse Chemischer Reaktionen

Types of Reactions

Methyl-d6 disulfide undergoes various chemical reactions, including:

Disulfide Exchange: It can participate in disulfide exchange reactions with other thiols or disulfides, leading to the formation of new disulfide bonds.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracetic acid.

Chlorinating Agents: Chlorine gas, sulfuryl chloride.

Catalysts: Aluminum γ-oxide for industrial synthesis.

Major Products

Oxidation Products: Methyl methanethiosulfinate.

Chlorination Products: Methanesulfenyl chloride, methanesulfinyl chloride, methanesulfonyl chloride.

Wissenschaftliche Forschungsanwendungen

Plant Growth Promotion

Research has demonstrated that DMDS can enhance plant growth under sulfur-deficient conditions. A study involving Nicotiana attenuata showed that volatile DMDS produced by Bacillus sp. B55 significantly promoted growth in seedlings when applied in controlled environments. The application of DMDS led to increased availability of reduced sulfur, which is crucial for plant metabolism and growth under nutrient-deficient conditions .

| Application | Effect Observed | Reference |

|---|---|---|

| Seedling Growth | Enhanced growth in sulfur-deficient media | |

| Gene Expression | Reduced expression of sulfur assimilation genes |

Soil Fumigation

DMDS is being developed as a pre-plant soil fumigant to control nematodes, weeds, and soil-borne pathogens. Its effectiveness as a soil treatment agent has been recognized globally, particularly for agricultural applications where maintaining soil health is crucial .

Environmental Monitoring

Dimethyl disulfide has been identified as a significant gas emitted during biomass burning events. Studies have quantified its emissions during bushfires in Australia, contributing to our understanding of sulfur cycling in the environment . This application is particularly relevant for assessing air quality and understanding the impact of wildfires on atmospheric chemistry.

NMR Solvent

DMDS-d6 serves as an effective NMR solvent due to its deuterated nature, which minimizes background signals and enhances spectral clarity. It can form complexes with other compounds, aiding in structural elucidation through NMR spectroscopy .

Case Study 1: Plant Growth Promotion Using DMDS

In a controlled experiment, varying concentrations of DMDS were applied to Nicotiana attenuata seedlings grown under sulfur-deficient conditions. The study found that a concentration of 500 µg DMDS significantly improved seedling growth compared to controls without DMDS .

Case Study 2: Environmental Impact Assessment

A comprehensive study measured the emissions of DMDS during bushfire events in Northern Australia. The findings indicated that DMDS contributes significantly to atmospheric sulfur levels during such events, highlighting its relevance in environmental monitoring and policy-making regarding air quality .

Wirkmechanismus

The mechanism of action of methyl-d6 disulfide involves its ability to undergo various chemical transformations due to the presence of the disulfide bond. This bond can be cleaved and reformed under different conditions, allowing the compound to participate in redox reactions and disulfide exchange processes. These reactions are crucial in biological systems where disulfide bonds play a role in protein folding and stability .

Vergleich Mit ähnlichen Verbindungen

Dimethyl Disulfide (Non-Deuterated)

Key Differences :

- Molecular Weight : 94.19 g/mol (vs. 100.24 g/mol for the deuterated form) .

- Isotopic Label: Absence of deuterium in the non-deuterated form (CAS 624-92-0) .

- Applications : Used in catalytic combustion (e.g., with bimetallic catalysts for pollutant degradation) and as a sulfur-containing reagent in organic synthesis .

- Reactivity : The absence of deuterium results in faster reaction kinetics in hydrogen-transfer reactions due to the kinetic isotope effect .

Table 1: Physical and Functional Comparison

Dimethyl Sulfide-d6

Key Differences :

Dimethylsulfoxide-d6 (DMSO-d6)

Key Differences :

Table 2: Comparison with Other Deuterated Compounds

Research Findings and Isotope Effects

- Analytical Utility: this compound’s deuterium labeling enables precise quantification in gas chromatography-mass spectrometry (GC-MS) by distinguishing it from endogenous DMDS in biological samples .

- Catalytic Studies: Non-deuterated DMDS shows higher reactivity in catalytic combustion over bimetallic catalysts (e.g., Pt-Pd/Al₂O₃) compared to deuterated forms, likely due to differences in bond dissociation energies (S–H vs. S–D) .

- Safety Profile: Both deuterated and non-deuterated DMDS require stringent safety measures (e.g., ventilation, protective equipment) due to flammability and sulfurous odor .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.